![molecular formula C21H17N3O7S2 B2751548 (Z)-ethyl 2-(2-((4-oxo-4H-chromene-3-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865248-03-9](/img/no-structure.png)

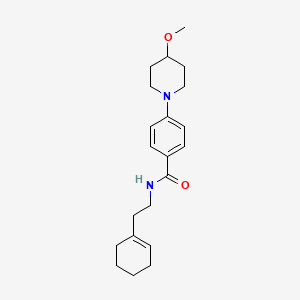

(Z)-ethyl 2-(2-((4-oxo-4H-chromene-3-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

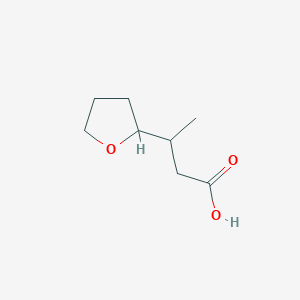

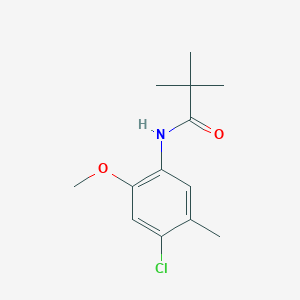

The compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including a chromene ring and a benzothiazole ring. Chromenes are important oxygen heterocycles that widely exist in natural products, pharmaceutical agents, and biologically relevant molecules . Benzothiazoles are sulfur and nitrogen-containing heterocycles that are also found in various biologically active compounds.

Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

Synthesis of Chromene Derivatives

Ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3yl]acetates were synthesized via a one-pot method involving 2H-3-chromenecarbaldehydes, glycine ethyl ester hydrochloride, and mercaptoacetic acid. This synthesis demonstrates the compound's utility in creating chromene derivatives, which are important in medicinal chemistry (S. Reddy & G. Krupadanam, 2010).

Catalysis and Reaction Acceleration

N-heterocyclic carbenes, closely related to the core structure of the queried compound, are utilized as efficient catalysts in transesterification and acylation reactions. These reactions are fundamental in organic synthesis, highlighting the potential for the queried compound in facilitating chemical transformations (G. Grasa et al., 2003).

Pharmacological Applications

Antimicrobial and Antiproliferative Agents

Sulfonamide derivatives, incorporating thiazole and chromene moieties, have been synthesized and shown to exhibit antimicrobial and antiproliferative activities. This suggests potential applications of the compound in developing new therapeutic agents (Shimaa M. Abd El-Gilil, 2019).

Inhibitory Properties Against Inflammation

A highly oxygenated 2H-chromen derivative from the red seaweed Gracilaria opuntia, possessing structural similarities to the queried compound, has shown cyclooxygenase and lipoxygenase inhibitory properties. This indicates its potential in anti-inflammatory drug development (Fasina Makkar & K. Chakraborty, 2018).

Anticancer Activity

Thiazole derivatives bearing a coumarin nucleus have been synthesized and evaluated for cytotoxic activity, showcasing the compound's applicability in cancer research and therapy development (S. M. Gomha & K. Khalil, 2012).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-ethyl 2-(2-((4-oxo-4H-chromene-3-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate involves the condensation of 4-oxo-4H-chromene-3-carboxylic acid with 2-aminobenzo[d]thiazole-6-sulfonamide, followed by the acetylation of the resulting product with ethyl acetate and acetic anhydride. The final step involves the imination of the resulting product with ethyl chloroformate to yield the desired compound.", "Starting Materials": [ "4-oxo-4H-chromene-3-carboxylic acid", "2-aminobenzo[d]thiazole-6-sulfonamide", "ethyl acetate", "acetic anhydride", "ethyl chloroformate" ], "Reaction": [ "Step 1: Condensation of 4-oxo-4H-chromene-3-carboxylic acid with 2-aminobenzo[d]thiazole-6-sulfonamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the intermediate product.", "Step 2: Acetylation of the intermediate product with ethyl acetate and acetic anhydride in the presence of a base such as triethylamine (TEA) to yield the acetylated product.", "Step 3: Imination of the acetylated product with ethyl chloroformate in the presence of a base such as TEA to yield the desired compound, (Z)-ethyl 2-(2-((4-oxo-4H-chromene-3-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate." ] } | |

Número CAS |

865248-03-9 |

Fórmula molecular |

C21H17N3O7S2 |

Peso molecular |

487.5 |

Nombre IUPAC |

ethyl 2-[2-(4-oxochromene-3-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |

InChI |

InChI=1S/C21H17N3O7S2/c1-2-30-18(25)10-24-15-8-7-12(33(22,28)29)9-17(15)32-21(24)23-20(27)14-11-31-16-6-4-3-5-13(16)19(14)26/h3-9,11H,2,10H2,1H3,(H2,22,28,29) |

Clave InChI |

SCIRUNPDJZSTLV-LNVKXUELSA-N |

SMILES |

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=COC4=CC=CC=C4C3=O |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

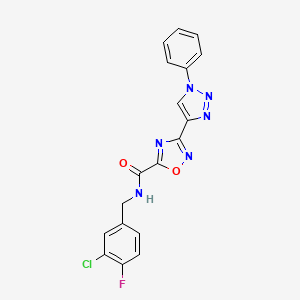

![N-(4-methoxybenzo[d]thiazol-2-yl)-5-methyl-1-phenyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2751469.png)

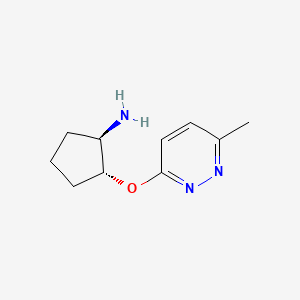

![N-[Cyano-(2,4-difluorophenyl)methyl]-4H-1,3-benzodioxine-6-carboxamide](/img/structure/B2751471.png)

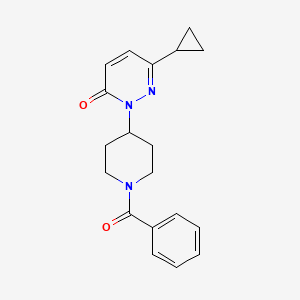

![1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2751481.png)

![1-[5-(benzyloxy)-2,4-dichlorophenyl]-1H-pyrrole](/img/structure/B2751487.png)